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Compound of Interest

Compound Name: Lrrk2-IN-5

Cat. No.: B12413943 Get Quote

This guide provides an objective comparison of the inhibitory potency (IC50 values) of several

key Leucine-rich repeat kinase 2 (LRRK2) inhibitors. The data presented is compiled from

various independent studies to offer researchers, scientists, and drug development

professionals a comprehensive overview for selecting appropriate compounds for their

research. Detailed experimental methodologies for typical LRRK2 kinase assays are also

provided to facilitate independent validation.

Data Summary: LRRK2 Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

several prominent LRRK2 inhibitors against both wild-type (WT) and the common pathogenic

G2019S mutant form of the LRRK2 enzyme. Lower IC50 values indicate higher potency.
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Inhibitor LRRK2 (WT) IC50
LRRK2 (G2019S)
IC50

Reference

LRRK2-IN-1 13 nM 6 nM [1][2]

GNE-7915 ~9 nM (Ki of 1 nM) Not Specified [1][2]

GSK2578215A 10.9 nM 8.9 nM [2]

MLi-2 0.76 nM Not Specified [2]

HG-10-102-01 20.3 nM 3.2 nM [1]

Staurosporine 2 nM 1.8 nM [3]

CZC-25146 4.76 nM 6.87 nM [1][4]

Experimental Protocols
Independent validation of inhibitor potency is crucial. Below are detailed methodologies for

common in vitro LRRK2 kinase assays.

In Vitro Radiometric Kinase Assay using [γ-³²P]ATP
This method measures the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

Recombinant LRRK2 protein (WT or mutant)

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-

Glycerol phosphate.[5]

ATP solution: 10 mM ATP in kinase assay buffer.

MgCl₂ solution: 20 mM MgCl₂ in kinase assay buffer.

Substrate: Myelin Basic Protein (MBP), 5 μg/μl stock.[5]

[γ-³²P]ATP
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LRRK2 inhibitor of interest, dissolved in DMSO.

5x Laemmli sample buffer.

SDS-PAGE gels (6% for LRRK2 expression confirmation, 12% for phosphorylation

detection).[5]

Coomassie Brilliant Blue stain.

Phosphorimager.

Procedure:

Prepare a reaction mixture containing the recombinant LRRK2 protein in the kinase assay

buffer.

Add the LRRK2 inhibitor at various concentrations. The final volume of the inhibitor should

not exceed 0.5 μl in a 20 μl reaction volume.[5]

Pre-incubate the enzyme and inhibitor mixture for 5 minutes at 30°C.[5]

Initiate the kinase reaction by adding a kinase reaction buffer containing ATP, MgCl₂, MBP,

and [γ-³²P]ATP.[5]

Incubate the reaction for 15 minutes at 30°C with gentle agitation.[5]

Stop the reaction by adding 5x Laemmli sample buffer.[5]

Separate the proteins using SDS-PAGE.

Visualize the total protein loaded by staining with Coomassie Brilliant Blue.

Detect the phosphorylated LRRK2 (autophosphorylation) and MBP by autoradiography using

a phosphorimager.

Quantify the band intensities to determine the level of phosphorylation at each inhibitor

concentration and calculate the IC50 value.
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Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which correlates

with kinase activity.

Materials:

Recombinant LRRK2 protein.

LRRK2 Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[6]

ATP and substrate (e.g., LRRKtide).

LRRK2 inhibitor of interest, dissolved in DMSO.

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent.

384-well plates.

Luminometer.

Procedure:

Add 1 µl of the LRRK2 inhibitor at various concentrations or 5% DMSO (vehicle control) to

the wells of a 384-well plate.[6]

Add 2 µl of LRRK2 enzyme solution to each well.[6]

Add 2 µl of a substrate/ATP mixture to initiate the reaction.[6]

Incubate the plate at room temperature for 120 minutes.[6]

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[6]

Incubate at room temperature for 40 minutes.[6]
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Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a

luminescent signal.[6]

Incubate at room temperature for 30 minutes.[6]

Record the luminescence using a plate reader. The luminescent signal is proportional to the

ADP produced and thus to the LRRK2 kinase activity.

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a LRRK2

inhibitor.
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Caption: A generalized workflow for determining the IC50 of LRRK2 inhibitors.

LRRK2 Signaling Pathway and Point of Inhibition
This diagram depicts a simplified representation of the LRRK2 signaling pathway, highlighting

the role of its kinase activity and where inhibitors act.
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Caption: Simplified LRRK2 signaling and the action of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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